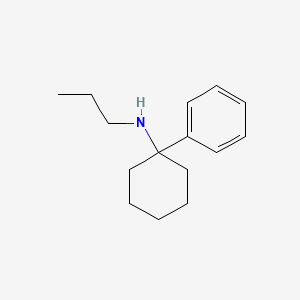
N-(1-phenylcyclohexyl)propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylcyclohexyl)propanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
N-(1-phenylcyclohexyl)propanamine has the chemical formula C15H23N and is structurally related to phencyclidine (PCP), a known dissociative anesthetic. Its structure consists of a cyclohexyl group attached to a phenyl group via a propanamine linkage, which contributes to its unique pharmacological profile.
Psychotropic Effects
This compound exhibits psychotomimetic effects similar to those of PCP. Studies have indicated that it acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical in modulating synaptic plasticity and memory function. This property has led to investigations into its potential therapeutic uses in treating conditions such as depression and schizophrenia, where NMDA receptor antagonism may provide symptomatic relief .
Analgesic Properties
Research has indicated that this compound may possess analgesic properties. Its interaction with opioid receptors could make it a candidate for pain management therapies, particularly in cases where traditional analgesics are ineffective .
Anticonvulsant Activity
Some studies have explored the anticonvulsant potential of this compound. Its structural similarities to other anticonvulsants suggest that it may modulate neurotransmitter release, thereby providing therapeutic benefits in epilepsy and other seizure disorders .
Metabolism and Detection
The metabolism of this compound has been extensively studied using gas chromatography-mass spectrometry (GC-MS). Research indicates that this compound is metabolized into various metabolites that can be detected in biological samples such as urine. Understanding its metabolic pathways is crucial for developing toxicological screening methods and assessing the risks associated with its use .
Toxicity Assessment
Toxicological assessments have revealed that this compound can produce significant adverse effects when abused. These include neurotoxic effects and potential for dependency, similar to other substances in its class. The need for comprehensive risk assessments is emphasized to ensure safe handling and usage in both clinical and research settings .
Case Study 1: Detection in Urine Samples
A study conducted on the detection of this compound in rat urine demonstrated the compound's metabolic profile post-administration. Utilizing advanced GC-MS techniques, researchers were able to identify specific metabolites, providing insights into the compound's pharmacokinetics and aiding in the development of reliable drug testing protocols .
Case Study 2: Pharmacological Profiling
In another study focusing on the pharmacological properties of this compound, researchers evaluated its effects on various receptor systems. The findings suggested that the compound exhibits a unique binding affinity profile that could be leveraged for therapeutic development against neurological disorders .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Psychotropic Effects | NMDA receptor antagonism affecting mood disorders | Potential treatment for depression and schizophrenia |
| Analgesic Properties | Interaction with opioid receptors | Possible use in pain management |
| Anticonvulsant Activity | Modulation of neurotransmitter release | Potential benefits for seizure disorders |
| Toxicological Detection | Metabolism studies using GC-MS | Identification of metabolites for drug testing |
特性
CAS番号 |
18949-81-0 |
|---|---|
分子式 |
C15H23N |
分子量 |
217.35 g/mol |
IUPAC名 |
1-phenyl-N-propylcyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3 |
InChIキー |
KHXNTQRMMGXPQW-UHFFFAOYSA-N |
SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2 |
正規SMILES |
CCCNC1(CCCCC1)C2=CC=CC=C2 |
Key on ui other cas no. |
18949-81-0 |
同義語 |
N-(1-phenylcyclohexyl)propanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















